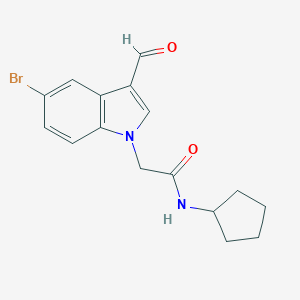
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as BRD3308, is a chemical compound that has been studied extensively in scientific research. It is a small molecule that has shown potential in various therapeutic applications due to its unique structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves the inhibition of certain enzymes and proteins that are involved in various diseases. For example, the compound has been shown to inhibit the activity of the protein BRD4, which is involved in cancer and inflammation. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide binds to the protein and prevents it from functioning properly, thereby inhibiting the disease. The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is still being studied, and more research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide have been studied extensively in scientific research. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments include its high purity and high yield, which make it easy to work with. In addition, the compound has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments. For example, the compound may not be effective in all disease models, and more research is needed to identify its optimal therapeutic applications.
Direcciones Futuras
There are many future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of research is to identify new therapeutic applications for the compound. For example, it may have potential in treating other inflammatory diseases or viral infections. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. In addition, more research is needed to fully understand the mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide and its targets. Overall, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is a promising compound that has shown potential in various therapeutic applications, and more research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclopentylamine to form the intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. The research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been focused on identifying its targets and understanding its mechanism of action.
Propiedades
Fórmula molecular |
C16H17BrN2O2 |
|---|---|
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17BrN2O2/c17-12-5-6-15-14(7-12)11(10-20)8-19(15)9-16(21)18-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,18,21) |
Clave InChI |
ZAUDGFQLUFNNLI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canónico |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
amino]acetamide](/img/structure/B297393.png)